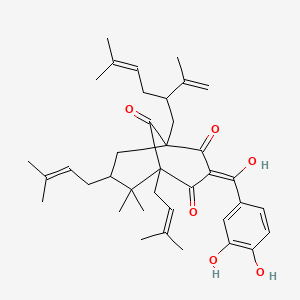

(-)-Guttiferone E

Vue d'ensemble

Description

(-)-Guttiferone E: is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP) compound found in various species of the Clusiaceae family. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure and biological activities have made it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Guttiferone E typically involves multiple steps, including the formation of the polycyclic core and the introduction of the prenyl side chains. One common synthetic route starts with the cyclization of a suitable precursor to form the polycyclic core, followed by the addition of prenyl groups through Friedel-Crafts alkylation or other alkylation methods. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advances in synthetic organic chemistry and biotechnology may enable more efficient production methods in the future. Current methods focus on optimizing reaction conditions and using biocatalysts to improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Guttiferone E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-Guttiferone E is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing other complex molecules.

Biology: In biological research, this compound is investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in various models.

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, inflammatory diseases, and infections. Its ability to target specific molecular pathways makes it a promising candidate for drug development.

Industry: In industry, this compound’s antimicrobial properties make it a potential additive in products such as preservatives and disinfectants.

Mécanisme D'action

Molecular Targets and Pathways: (-)-Guttiferone E exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

- Guttiferone A

- Guttiferone B

- Guttiferone C

- Guttiferone D

Comparison: (-)-Guttiferone E is unique among its analogs due to its specific structural features and biological activities. While other guttiferones also exhibit anti-cancer and anti-inflammatory properties, this compound has shown higher potency in certain assays. Its distinct prenylation pattern and polycyclic core contribute to its unique reactivity and biological effects.

Activité Biologique

(-)-Guttiferone E (GE) is a polyisoprenylated benzophenone derived from Brazilian red propolis, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Despite its promising effects, the clinical use of GE is hindered by its poor water solubility, prompting research into novel delivery methods such as liposome encapsulation.

- Chemical Structure : Guttiferone E is characterized by a complex structure that includes multiple isoprenyl groups, contributing to its bioactivity.

- Solubility : GE exhibits low solubility in aqueous environments, which has been a significant barrier to its therapeutic application.

Anticancer Properties

Numerous studies have demonstrated the cytotoxic effects of GE against various cancer cell lines:

- Cytotoxicity Assessment : GE has shown significant cytotoxicity in human colon cancer cell lines (HCT 116, HT 29), oral carcinoma (KB), and melanoma cells (A-375 and B16-F10) with IC50 values ranging from 2.56 µM to 22.25 µM depending on the cell type and treatment conditions .

-

Mechanism of Action :

- Induction of Apoptosis : GE triggers apoptosis through mitochondrial dysfunction and activation of caspases (3, 7, 8, and 9) .

- Cell Cycle Arrest : Treatment with GE results in cell cycle alterations; for instance, it increases the G0/G1 phase population in A-375 cells while decreasing it in B16-F10 cells .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Mechanism of Action |

|---|---|---|---|

| A-375 | 9.0 | 43.5 | Mitochondrial dysfunction |

| B16-F10 | 6.6 | 49.9 | Caspase activation |

| HCT116 | 5.46 - 22.25 | Variable | Endoplasmic reticulum stress |

Anti-inflammatory Effects

GE exhibits notable anti-inflammatory properties:

- Inhibition of Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated macrophages, GE significantly reduces nitric oxide production and cyclooxygenase (COX) activity .

- Liposome Encapsulation : Recent studies have shown that liposome-encapsulated GE effectively enhances its anti-inflammatory activity by improving solubility and bioavailability .

Case Studies

- Liposome-Encapsulated Guttiferone E :

-

Combination Therapy with Carboplatin :

- Research indicates that combining GE with carboplatin enhances the cytotoxic effects against osimertinib-resistant lung cancer cells (H1975). The combination resulted in a significant reduction in tumor volume in xenograft models, highlighting GE's potential as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTONLKLWRTCAB-QNEJGDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1CC2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.